6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine
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Overview
Description
6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine is a heterocyclic compound with a unique structure that makes it a valuable candidate for various scientific research applications. The compound has a molecular formula of C7H6BrN3S and a molecular weight of 244.11 g/mol . Its structure consists of a thieno[2,3-d]pyrimidine core with a bromine atom at the 6th position and a methyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Ring Closure: Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
Bromination: Introduction of the bromine atom at the 6th position using brominating agents.
N-Methylation: Methylation of the nitrogen atom using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common reagents used in these reactions include brominating agents, methylating agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine has diverse applications in scientific research, including:
Drug Discovery: Its unique structure makes it a potential candidate for the development of new therapeutic agents.
Materials Synthesis: It can be used as a building block for the synthesis of advanced materials.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects
Mechanism of Action
The mechanism of action of 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the specific application and context of use. For example, in drug discovery, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Pyrimidine Derivatives: Compounds with a pyrimidine core but different substituents and functional groups
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-9-7-10-3-4-2-5(8)12-6(4)11-7/h2-3H,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKUOONLCBXFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C=C(SC2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.